2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol
Description
Key substituents include:
- 3-(Morpholin-4-yl)propyl group: A morpholine-containing alkyl chain likely enhancing solubility and modulating receptor interactions.
- Ethanol group: A polar hydroxyl-terminated substituent contributing to hydrogen bonding and hydrophilicity.
The combination of these moieties suggests a balance between lipophilicity (via the morpholine-propyl chain) and aqueous solubility (via the ethanol group), making it a candidate for further drug development.
Properties
IUPAC Name |
2-[1-(3-morpholin-4-ylpropyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-11-8-21-14-22(7-3-6-20-9-12-25-13-10-20)18-19-16-4-1-2-5-17(16)23(18)15-21/h1-2,4-5,24H,3,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYSSPKVVBDJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CN(CN3C2=NC4=CC=CC=C43)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol typically involves multi-step organic reactions. The process begins with the preparation of the triazino-benzimidazole core, followed by the introduction of the morpholine ring and the ethanol group. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The triazino-benzimidazole core can be reduced under specific conditions to yield different reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethanol group yields aldehyde or carboxylic acid derivatives, while substitution reactions on the morpholine ring produce various substituted morpholine derivatives.
Scientific Research Applications
2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The following compounds share structural or functional similarities:
Functional Group Impact
- Morpholine Derivatives: The target compound’s morpholinylpropyl group parallels bis(morpholino-triazine) derivatives (), where morpholine enhances solubility and bioavailability. However, the triazino-benzimidazole core may confer distinct binding affinities compared to simpler triazine systems .
- Ethanol vs.
- Heterocyclic Core Flexibility: The triazino-indole system () demonstrates how core variations (indole vs. benzimidazole) influence steric and electronic profiles, affecting target selectivity .
Research Findings and Implications
- Structural Insights: The triazino-benzimidazole core is structurally rigid, favoring planar interactions with biological targets. Substituted analogs (e.g., benzyl in ) highlight tunability for receptor binding .
- Morpholine’s Role: Morpholine groups are frequently employed to improve pharmacokinetics; their integration in both triazine () and triazino-benzimidazole systems underscores their versatility in drug design .
- Ethanol Functionalization: The hydroxyl group in the target compound may facilitate crystallization (as seen in SHELX-refined structures, ) and enhance stability through intramolecular H-bonding .
Biological Activity
The compound 2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol , with CAS number 929963-33-7 , is a derivative of benzimidazole and triazine structures. These classes of compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₇N₅O₂
- Molecular Weight : 345.4 g/mol
- Chemical Structure : The compound features a morpholine moiety linked to a triazino-benzimidazole structure, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of the compound has been assessed through various studies focusing on its pharmacological effects. The following sections summarize key findings related to its activity against different biological targets.
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial properties. In a study evaluating various benzimidazole compounds, derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The specific compound under consideration was not directly tested in these studies; however, its structural relatives indicated promising antimicrobial effects.
| Compound | Activity | Reference |
|---|---|---|
| Benzimidazole Derivative A | MIC 16.5 µg/mL against E. coli | |
| Benzimidazole Derivative B | MIC 13.4 µg/mL against Salmonella typhimurium |
Neuroprotective Effects
Research involving related triazino-benzimidazole derivatives has highlighted their potential as neuroprotective agents. For instance, compounds similar to the one were tested for their ability to protect neuronal cells from toxins like MPP+ and methamphetamine in vitro. These studies suggest that such compounds may have therapeutic potential in neurodegenerative diseases.
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer properties. A notable study reported that some benzimidazole-based compounds inhibited cell proliferation in various cancer cell lines. While specific data on the compound is limited, its structural framework suggests potential activity against cancer cells.
The proposed mechanisms of action for benzimidazole derivatives include:
- Inhibition of DNA synthesis : Many benzimidazoles interfere with nucleic acid synthesis, which is crucial for cell division.
- Receptor modulation : Some derivatives act as antagonists at adenosine receptors, influencing neurotransmitter release and potentially providing neuroprotective effects.
Case Studies
- Neuroprotection Study : A related compound demonstrated significant neuroprotective effects in SH-SY5Y cells against MPP+ toxicity. This suggests that the compound may share similar protective mechanisms due to structural similarities.
- Antimicrobial Testing : In a comparative analysis of various benzimidazole derivatives, several showed enhanced antimicrobial activity compared to standard antibiotics. This indicates the potential of such compounds in treating resistant bacterial strains.
Q & A
Basic: How can reaction conditions be optimized for the multi-step synthesis of this triazino-benzimidazole derivative?
Methodological Answer:
Synthesis optimization requires systematic variation of parameters such as temperature, solvent selection, and catalyst use. For example:
- Temperature Control : Maintain reflux conditions (e.g., 95–100°C for condensation steps) to ensure complete reaction without side products .
- Solvent Purity : Use absolute ethanol or dimethylformamide (DMF) for recrystallization to enhance yield and purity .
- Catalysts : Employ ceric ammonium nitrate (CAN) in catalytic amounts (30% mole percent) to accelerate imidazole ring formation .
- Monitoring : Use thin-layer chromatography (TLC) with ethanol-ether solvent systems to track reaction progress .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., morpholinylpropyl and ethanol groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in ring conformation and hydrogen-bonding networks, as demonstrated for analogous triazino-benzimidazoles .
Basic: What preliminary assays are recommended for initial biological screening?
Methodological Answer:
Prioritize target-agnostic assays to identify broad bioactivity:
- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) via spectrophotometric assays, given structural similarities to known inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .
- Binding Affinity : Employ fluorescence polarization or surface plasmon resonance (SPR) for protein-ligand interaction studies .
Advanced: How can mechanistic interactions with biological targets be elucidated?
Methodological Answer:
Combine computational and experimental approaches:
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to receptors like A2A adenosine receptors .
- Site-Directed Mutagenesis : Validate docking predictions by mutating key residues in target proteins (e.g., DHFR) and assessing activity loss .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Advanced: How should contradictory data in binding affinity studies be resolved?
Methodological Answer:
Address discrepancies through:
- Orthogonal Assays : Compare SPR results with microscale thermophoresis (MST) or NMR titrations to rule out artifacts .
- Buffer Optimization : Test varying pH and ionic strength to identify condition-dependent binding .
- Structural Dynamics : Perform molecular dynamics simulations to assess conformational flexibility impacting affinity .
Advanced: What strategies guide structure-activity relationship (SAR) studies with analogs?
Methodological Answer:
Focus on substituent modifications and comparative analysis:
- Core Modifications : Replace the morpholinylpropyl group with furan- or pyrazole-containing moieties to assess bioactivity shifts .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to the benzimidazole ring to enhance target selectivity .
- Bioisosteric Replacement : Substitute the ethanol group with methyl ester or carboxylic acid to improve solubility .
Advanced: What methodologies address solubility challenges in formulation?
Methodological Answer:
Improve solubility through:
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Co-solvent Systems : Use DMF-water or ethanol-PEG mixtures for in vitro assays .
- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for enhanced bioavailability .
Advanced: How can multi-target effects be systematically profiled?
Methodological Answer:
Adopt high-throughput screening and omics approaches:
- Kinase Profiling : Use PamStation® arrays to assess inhibition across 100+ kinases .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .
- Proteomics : Apply affinity pull-down assays with SILAC labeling to map interactomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
